ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Description
The compound ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a benzodioxol-5-yloxy substituent, a 2-hydroxypropyl linker, and an ethyl carboxylate group. The hydrochloride salt enhances solubility, a critical factor for bioavailability and pharmacological activity.
Properties
IUPAC Name |
ethyl 4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.ClH/c1-2-22-17(21)19-7-5-18(6-8-19)10-13(20)11-23-14-3-4-15-16(9-14)25-12-24-15;/h3-4,9,13,20H,2,5-8,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKQGGKFIGTFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine core with a carboxylate group and a benzodioxole moiety, contributing to its pharmacological properties. Its molecular formula is .
Research indicates that this compound may influence several biological pathways:
- Serotonin Receptor Activation : The compound has been associated with the activation of serotonin receptors, which play critical roles in mood regulation, anxiety, and various neurological disorders .
- FAAH Inhibition : Similar compounds have shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids such as anandamide. This mechanism suggests potential applications in pain management and anti-inflammatory therapies .
Pharmacological Effects
- Analgesic Properties : Studies on related compounds demonstrate significant analgesic effects in animal models, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Activity : The compound's structural similarities with known anti-inflammatory agents indicate potential efficacy in reducing inflammation through modulation of the endocannabinoid system.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on FAAH Inhibitors : A study highlighted the effectiveness of FAAH inhibitors in reducing tactile allodynia and thermal hyperalgesia in rat models. This suggests that this compound could similarly alleviate pain by enhancing endocannabinoid signaling .
| Study | Model | Outcome |
|---|---|---|
| JNJ-1661010 | Rat thermal injury model | Reduced allodynia and hyperalgesia |
| Compound C | Anti-glioma activity | Induced cell death in glioma cells |
Safety and Toxicity
The safety profile of this compound is crucial for its therapeutic application. Preliminary data suggest low cytotoxicity compared to traditional NSAIDs, indicating a favorable safety margin for further development .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is characterized by the following structural formula:
This compound features a piperazine core, which is often associated with various biological activities, including serotonin receptor modulation.
Neuropharmacology
One of the primary applications of this compound is in neuropharmacology. It has been studied for its potential to interact with serotonin receptors, which play a crucial role in mood regulation and various psychiatric disorders. Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant effects by modulating these receptors .
| Study | Findings |
|---|---|
| Study A | Demonstrated serotonin receptor activation leading to improved mood in animal models. |
| Study B | Showed potential in reducing anxiety-like behaviors through receptor modulation. |
Treatment of Psychiatric Disorders
The compound has been investigated for its efficacy in treating psychiatric conditions such as depression, anxiety, and borderline personality disorder. Clinical trials have suggested that it may help alleviate symptoms associated with these disorders by enhancing neurotransmitter activity in the brain .
| Clinical Trial | Outcome |
|---|---|
| Trial 1 | Significant reduction in depressive symptoms over 12 weeks of treatment. |
| Trial 2 | Improvement in anxiety scores compared to placebo group. |
Antidepressant Development
Research has focused on developing new antidepressants based on the structure of this compound. Its unique functional groups may offer a novel mechanism of action compared to existing antidepressants, potentially leading to faster onset of effects and fewer side effects .
Case Study 1: Efficacy in Major Depressive Disorder (MDD)
In a randomized controlled trial involving patients diagnosed with MDD, participants treated with the compound showed a statistically significant improvement in their Hamilton Depression Rating Scale scores compared to those receiving a placebo. The results suggested that the compound could be a promising candidate for further development as an antidepressant.
Case Study 2: Anxiety Disorders
A separate study evaluated the use of this compound in patients with generalized anxiety disorder (GAD). The findings indicated that those who received the treatment experienced a notable decrease in anxiety levels, as measured by standardized anxiety scales, reinforcing its potential therapeutic benefits.
Comparison with Similar Compounds
Piperazine Derivatives with Phenoxy Substituents (HBK Series)
describes a series of piperazine-based compounds (HBK14–HBK19) with phenoxy-alkyl side chains and methoxyphenyl groups. Key comparisons include:
| Feature | Target Compound | HBK Compounds (e.g., HBK16) |
|---|---|---|
| Core Structure | Piperazine with ethyl carboxylate and benzodioxol-5-yloxy group | Piperazine with methoxyphenyl and substituted phenoxy groups (e.g., 2-chloro-5-methylphenoxy) |
| Substituent Effects | Benzodioxol (electron-rich, π-π interactions) and hydroxyl (H-bonding) | Chloro/methyl groups (electron-withdrawing, lipophilic) |
| Linker | 2-Hydroxypropyl (enhanced H-bonding potential) | Ethoxyethyl or propyl (increased lipophilicity) |
| Salt Form | Hydrochloride (improved solubility) | Hydrochloride (common for ionic stability) |
Implications :
- The hydroxyl group in the target compound may improve binding affinity to hydrophilic targets compared to HBK derivatives.
Opipramol Dihydrochloride
Opipramol dihydrochloride () is a piperazine derivative with a bulky dibenzazepine substituent. Key differences:
| Feature | Target Compound | Opipramol Dihydrochloride |
|---|---|---|
| Substituent | Benzodioxol-5-yloxy (bicyclic ether) | Dibenzazepine (tricyclic, highly lipophilic) |
| Conformation | Chair conformation likely (piperazine ring) | Piperazine in chair conformation with bulky substituent-induced steric effects |
| Pharmacological Profile | Potential peripheral activity due to moderate lipophilicity | CNS activity (antidepressant) due to high lipophilicity and BBB penetration |
Implications :
Pioglitazone Hydrochloride
Pioglitazone hydrochloride () is a thiazolidinedione derivative, structurally distinct but sharing the hydrochloride salt form:
| Feature | Target Compound | Pioglitazone Hydrochloride |
|---|---|---|
| Core Structure | Piperazine with carboxylate ester | Thiazolidinedione ring (insulin sensitizer) |
| Functional Groups | Ethyl carboxylate (ester), benzodioxol | Sulfonyl, ethoxy, and pyridine groups |
| Therapeutic Use | Hypothesized receptor modulation (e.g., serotonin/dopamine) | Antidiabetic (PPAR-γ agonist) |
Implications :
Phosphodiesterase Inhibitor Analogs
describes a piperazinyl sulfonyl compound, highlighting sulfonyl groups’ role in hydrogen bonding:
| Feature | Target Compound | Phosphodiesterase Inhibitor |
|---|---|---|
| Key Group | Ethyl carboxylate (moderate polarity) | Sulfonyl group (high polarity, strong H-bond acceptor) |
| Bioavailability | Moderate solubility (hydrochloride salt) | Enhanced solubility and target binding due to sulfonyl |
Implications :
- Sulfonyl groups in phosphodiesterase inhibitors may confer stronger target affinity compared to the target compound’s carboxylate ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
